molecular formula C12H12N2OS B13783500 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone

Cat. No.: B13783500
M. Wt: 232.30 g/mol
InChI Key: PCZRLUJUGWVYHT-UHFFFAOYSA-N
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Description

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is a heterocyclic compound that contains a pyrimidine ring substituted with methyl, methylthio, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-thio-4(3H)-pyrimidinone with phenyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidinone derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-benzothiazolinone hydrazone
  • 3-methyl-2-benzothiazolinone
  • 3-methyl-2-benzothiazolinone hydrochloride

Uniqueness

3-methyl-2-(methylthio)-6-phenyl-4(3H)-Pyrimidinone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C12H12N2OS/c1-14-11(15)8-10(13-12(14)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

PCZRLUJUGWVYHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1SC)C2=CC=CC=C2

Origin of Product

United States

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